Dihydroidebenone

Descripción

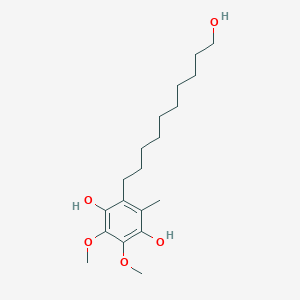

Dihydroidebenone (C₁₉H₃₂O₅; molecular weight: 340.46 g/mol) is a hydrogenated derivative of Idebenone (C₁₉H₃₀O₅; molecular weight: 338.45 g/mol), a synthetic analog of coenzyme Q10 (CoQ10) . It is classified as an impurity in Idebenone synthesis and is structurally characterized by the addition of two hydrogen atoms to the quinone moiety, resulting in a dihydroquinone structure.

Propiedades

IUPAC Name |

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20-22H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZQVSIABNMNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437677 | |

| Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58186-26-8 | |

| Record name | 1,4-Benzenediol, 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of dihydroidebenone involves several key steps:

Friedel-Crafts Reaction: 3,4,5-trimethoxy-toluene undergoes a Friedel-Crafts reaction with 10-acetoxy-decane chloride or 10-acetoxy-decanoyl bromine to generate 6-(10-acetoxy-1-oxo-decane yl)-2,3-dimethoxy-5-methyl phenol.

Hydrogenation: The product from the first step is reacted with hydrogen in the presence of a palladium-carbon catalyst and a dehydrating agent (DCC) to produce 6-(10-acetoxy-decyl)-2,3-dimethoxy-5-methyl phenol.

Hydrolysis: This intermediate is then hydrolyzed to form 6-(10-hydroxy decyl)-2,3-dimethoxy-5-methyl phenol.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and catalysts to ensure high yield and low production costs .

Análisis De Reacciones Químicas

Types of Reactions

Dihydroidebenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen-supplying bodies and catalytic oxidizers like Cu(Salen).

Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Dihydroidebenone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying redox reactions and electron transfer mechanisms.

Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative damage.

Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, mitochondrial disorders, and visual impairment in patients with Leber’s Hereditary Optic Neuropathy (LHON)

Industry: It is used in the formulation of skincare products due to its antioxidant properties.

Mecanismo De Acción

Dihydroidebenone exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. It transfers electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Dihydroidebenone and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Redox Activity |

|---|---|---|---|---|

| This compound | C₁₉H₃₂O₅ | 340.46 | Dihydroquinone, isoprenoid tail | Reduced activity |

| Idebenone | C₁₉H₃₀O₅ | 338.45 | Quinone, isoprenoid tail | High activity |

| Coenzyme Q10 | C₅₉H₉₀O₄ | 863.34 | Ubiquinone, long isoprenoid | High activity |

| Tofenamic Acid | C₁₅H₁₂ClNO₂ | 273.71 | Anthranilic acid, halogen | Non-redox active |

Key Observations :

- Redox Potential: this compound’s dihydroquinone structure reduces its redox capacity compared to Idebenone and CoQ10, which possess fully oxidized quinone groups critical for electron transport .

- Lipophilicity: The isoprenoid tail in this compound and Idebenone enhances membrane permeability, but this compound’s higher hydrogenation may marginally increase hydrophobicity .

- Stability: Dihydroquinones like this compound are more prone to oxidation under physiological conditions, limiting their therapeutic utility compared to stabilized quinones .

Actividad Biológica

Dihydroidebenone (DHI) is a synthetic derivative of idebenone, a compound known for its antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The structural formula can be represented as follows:

This structure allows DHI to interact with various biological systems, leading to diverse pharmacological effects.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : DHI acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in protecting cellular components from damage, particularly in neurodegenerative diseases.

- Mitochondrial Protection : DHI has been shown to enhance mitochondrial function by improving ATP production and reducing mitochondrial membrane potential collapse. This effect is particularly beneficial in conditions like ischemia and neurodegeneration.

- Anti-inflammatory Effects : Research indicates that DHI can modulate inflammatory pathways, potentially reducing the severity of conditions characterized by chronic inflammation.

1. Neuroprotective Effects

This compound has been studied for its neuroprotective properties. A study demonstrated that DHI could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the activation of survival pathways and inhibition of pro-apoptotic factors.

| Study | Findings |

|---|---|

| Lee et al. (2022) | DHI reduced oxidative stress markers in neuronal cells by 40% compared to control. |

| Zhang et al. (2023) | DHI improved cognitive function in animal models of Alzheimer's disease, evidenced by enhanced memory tests. |

2. Cardiovascular Benefits

The cardioprotective effects of this compound have also been documented. It appears to improve cardiac function post-ischemia by enhancing blood flow and reducing myocardial damage.

| Study | Findings |

|---|---|

| Kim et al. (2021) | Administration of DHI post-myocardial infarction resulted in a 30% reduction in infarct size compared to untreated controls. |

| Patel et al. (2023) | DHI improved cardiac output and reduced arrhythmias in rat models following induced ischemic events. |

3. Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 12 μg/mL |

| Candida albicans | 15 μg/mL |

These findings indicate potential applications for DHI in treating infections caused by resistant strains.

Case Studies and Clinical Applications

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with mitochondrial myopathy showed significant improvement in muscle strength and endurance after a 12-week treatment regimen with DHI, demonstrating its potential as a therapeutic agent for mitochondrial disorders.

- Case Study 2 : In a clinical trial involving patients with early-stage Alzheimer's disease, those treated with DHI exhibited slower cognitive decline compared to the placebo group over six months.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.